molecular formula C11H12FNOS B8297590 2-Dimethylamino-5-fluoro-6-methoxybenzo[b]thiophene

2-Dimethylamino-5-fluoro-6-methoxybenzo[b]thiophene

Cat. No. B8297590
M. Wt: 225.28 g/mol
InChI Key: FSQRQNGZWGKHSQ-UHFFFAOYSA-N
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Patent
US06265575B1

Procedure details

A solution of 16.6 g (68.2 mmol) of N,N-dimethyl-3-fluoro-4-methoxy-2-hydroxyphenylthioacetamide (Part A) in 400 mL of CH2Cl2 was treated with 22.0 mL (339.0 mmol) of MeSO3H in a dropwise manner. The reaction was stirred at room temperature for 4 h, was cooled to 0° C., and was quenched by the careful addition of 500 mL of saturated aqueous NaHCO3. The two layers were separated and the aqueous layer was extracted with EtOAc (5×200 mL). The combined organic layers were washed with 500 mL of saturated aqueous NaHCO3 and 500 mL of H2O, dried over Na2SO4, and filitered. Evaporation of the solvent in vacuo afforded 21.4 g of an oil which was purified by flash chormatography (SiO2; gradient of 10% then 20% EtOAc in hexanes) to give 2.87 g (12.7 mmol; 19%) of the title compound as a light pink solid
Name
N,N-dimethyl-3-fluoro-4-methoxy-2-hydroxyphenylthioacetamide
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[C:3](=[S:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[C:6]=1O.CS(O)(=O)=O>C(Cl)Cl>[CH3:1][N:2]([CH3:16])[C:3]1[S:15][C:10]2[CH:9]=[C:8]([O:11][CH3:12])[C:7]([F:13])=[CH:6][C:5]=2[CH:4]=1

Inputs

Step One
Name
N,N-dimethyl-3-fluoro-4-methoxy-2-hydroxyphenylthioacetamide
Quantity
16.6 g
Type
reactant
Smiles
CN(C(CC1=C(C(=C(C=C1)OC)F)O)=S)C
Name
Quantity
22 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched by the careful addition of 500 mL of saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (5×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 500 mL of saturated aqueous NaHCO3 and 500 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C1=CC2=C(S1)C=C(C(=C2)F)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: CALCULATEDPERCENTYIELD 139.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.